3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Medicinal Chemistry Chemical Biology Kinase Inhibitor Scaffolds

3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1353958-95-8) is a synthetic organic building block that unites a quinoxaline heterocycle, a pyrrolidine ring, and a tert-butyl ester protecting group via a sulfanyl linker. The racemic mixture and its single-enantiomer forms (CAS 1353997-99-5 for the S-enantiomer; CAS 1354011-00-9 for the R-enantiomer) are listed in multiple chemical supplier catalogs as research intermediates.

Molecular Formula C17H21N3O2S
Molecular Weight 331.4 g/mol
Cat. No. B13963344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Molecular FormulaC17H21N3O2S
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)SC2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C17H21N3O2S/c1-17(2,3)22-16(21)20-9-8-12(11-20)23-15-10-18-13-6-4-5-7-14(13)19-15/h4-7,10,12H,8-9,11H2,1-3H3
InChIKeyPIFDYHBZNSTMPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Structural Identity and Supplier Landscape


3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1353958-95-8) is a synthetic organic building block that unites a quinoxaline heterocycle, a pyrrolidine ring, and a tert-butyl ester protecting group via a sulfanyl linker . The racemic mixture and its single-enantiomer forms (CAS 1353997-99-5 for the S-enantiomer; CAS 1354011-00-9 for the R-enantiomer) are listed in multiple chemical supplier catalogs as research intermediates . Quinoxaline-pyrrolidine hybrids more broadly have been explored as scaffolds for kinase inhibition and antimicrobial development, providing the structural context within which this specific building block is commercially offered [1].

Why 3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Cannot Be Assumed Interchangeable with In-Class Analogs


Substitution of 3-(quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester with structurally related building blocks—such as the 2-yloxy linker analog, the sulfanylmethyl homolog, or the 3-chloro-quinoxaline derivative—introduces changes in C–S versus C–O bond length, sulfanyl oxidation susceptibility, and linker conformational flexibility that may alter downstream coupling efficiency, metabolic stability of derived products, and target-binding geometry . In the absence of direct comparative data, procurement decisions must rest on the specific structural features required by the synthetic route or screening campaign, not on assumed class-level functional equivalence [1].

Product-Specific Quantitative Evidence Guide for 3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester


Structural Differentiation: Sulfanyl Linker versus Oxy Linker in Quinoxaline-Pyrrolidine Building Blocks

No direct head-to-head comparison data are available. However, the sulfur atom in the sulfanyl linker of the target compound, compared to the oxygen atom in the 2-yloxy analog (3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester, CAS 897044-97-2), introduces greater atomic polarizability (S: 2.90 ų vs. O: 0.80 ų), longer C–S bond length (~1.82 Å vs. C–O ~1.43 Å), and distinct redox behavior that collectively differentiate the chemical reactivity, conformational profile, and potential pharmacokinetic properties of derived compounds . These physicochemical differences are not captured by potency screening alone, making the sulfanyl building block a non-substitutable starting material in campaigns targeting sulfur-dependent binding interactions or metabolic trajectories .

Medicinal Chemistry Chemical Biology Kinase Inhibitor Scaffolds

Linker Length Differentiation: Sulfanyl versus Sulfanylmethyl in Pyrrolidine-Quinoxaline Conjugates

The target compound features a direct sulfanyl linker between the quinoxaline-2-position and the pyrrolidine-3-position, while the sulfanylmethyl homolog (3-(quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, CAS 1353988-42-7) inserts a methylene spacer . No comparative biological data exist; however, the one-atom versus two-atom linker length difference alters the distance between the quinoxaline and pyrrolidine pharmacophoric elements, which can influence target-binding pose, conformational entropy, and steric accommodation within enzyme active sites [1]. In structure-guided design campaigns, this geometric distinction may determine whether the final inhibitor adopts a productive binding mode.

Medicinal Chemistry Structure-Activity Relationship Chemical Probe Design

Enantiomeric Purity Requirement: (R)- and (S)-Enantiomer Availability for Stereospecific Synthesis

The pyrrolidine-3-position of the target compound is a stereogenic center. Single-enantiomer forms—(R)-3-(quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1354011-00-9) and (S)-3-(quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1353997-99-5)—are commercially cataloged separately from the racemate (CAS 1353958-95-8) . In medicinal chemistry campaigns where stereochemistry governs target recognition, use of the racemic mixture versus a defined enantiomer can lead to divergent biological outcomes, as documented for quinoxaline-pyrrolidine kinase inhibitors where stereochemistry influenced inhibitory potency [1]. The availability of both enantiomers enables stereospecific SAR exploration that is impossible with achiral or racemic-only building blocks.

Chiral Synthesis Enantioselective Chemistry Medicinal Chemistry

High-Priority Application Scenarios for 3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Based on Structural Differentiation


Kinase Inhibitor Hit-to-Lead Optimization Requiring a Sulfanyl-Linked Pyrrolidine-Quinoxaline Core

For medicinal chemistry programs targeting kinases such as VEGFR-2, EGFR, or CK2, the sulfanyl-linked pyrrolidine-quinoxaline scaffold has been reported in patent and literature examples as a privileged chemotype [1]. Procuring this specific building block ensures that downstream analogs retain the C–S bond geometry and electronic character present in validated inhibitor series, avoiding the activity cliff that can result from oxy-to-sulfanyl linker substitution [2].

Stereospecific Synthesis of Chiral Drug Candidates Derived from Pyrrolidine Intermediates

When a synthetic route demands a defined enantiomer at the pyrrolidine-3-position—as is common in G-protein-coupled receptor (GPCR) and ion channel ligand synthesis—the availability of both (R)- and (S)-enantiomers of this building block under separate CAS numbers permits direct incorporation without resolution steps [1]. This is critical for maintaining stereochemical integrity in late-stage clinical candidates.

Structure-Guided Design of Antimicrobial Quinoxaline-Pyrrolidine Hybrids

Recent literature describes quinoxaline derivatives tagged with pyrrolidinyl scaffolds as a new class of antimicrobial agents, evaluated through molecular docking and minimum inhibitory concentration (MIC) assays [1]. The shorter sulfanyl linker of the target compound, compared to the sulfanylmethyl homolog, constrains the pharmacophore geometry in a manner that may better match the steric requirements of bacterial enzyme targets identified by docking simulations [2].

Building Block for Phosphodiesterase (PDE) Inhibitor Libraries with Defined Linker Chemistry

Patent disclosures describe pyrrolidyl derivatives of heteroaromatic compounds as phosphodiesterase inhibitors, where the linker chemistry between the heteroaryl and pyrrolidine moieties contributes to isoform selectivity [1]. Using the sulfanyl-linked variant provides a distinct starting point for library enumeration compared to oxy- or amino-linked alternatives, supporting scaffold-hopping strategies.

Quote Request

Request a Quote for 3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.